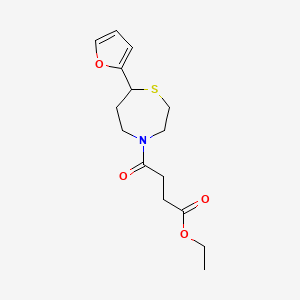

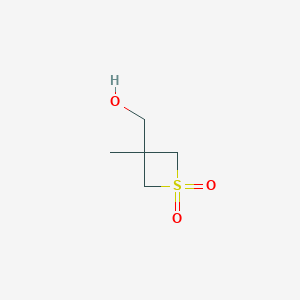

Ethyl 4-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

Furans can be synthesized through various methods such as the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-diketones to give furans . Another method involves the oxidation of alkyl enol ethers to enals .Molecular Structure Analysis

The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The exact structure of “Ethyl 4-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate” would depend on the specific arrangement and bonding of the atoms in the compound.Chemical Reactions Analysis

Furans can undergo a variety of chemical reactions. For example, they can participate in Diels-Alder reactions with electron-poor alkynes to generate polysubstituted furans . They can also undergo addition/oxidative cyclization with alkyl alkynoates in the presence of metal to form polysubstituted furans .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a compound that can be involved in the synthesis of diverse trifluoromethyl heterocycles. A study by Honey et al. (2012) demonstrated the utility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This synthesis approach leverages rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the compound's role in creating structurally diverse heterocyclic compounds which are fundamental in medicinal chemistry and material science (Honey, Pasceri, Lewis, & Moody, 2012).

Applications in Material Science

In the realm of material science, Ergun et al. (2014) reported on the synthesis of thio- and furan-fused heterocycles, which are significant for their potential applications in developing new materials with unique electronic and optical properties. The study detailed the creation of novel compounds such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives starting from corresponding acid derivatives. This research underscores the importance of such compounds in the exploration of new materials that could have applications in organic electronics and photonics (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Antimicrobial Applications

The antimicrobial properties of compounds derived from this compound have been explored in various studies. For instance, Цялковский et al. (2005) investigated the synthesis and antimicrobial activity of 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones, indicating that derivatives of this compound can exhibit selective antimicrobial activity. This research highlights the potential of such compounds in the development of new antimicrobial agents that could address the need for novel antibiotics due to rising antibiotic resistance (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).

Photocatalysis and Green Chemistry

Zhang et al. (2017) demonstrated a photocatalysis application where photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates yielded highly functionalized polyheterocyclic compounds. This process, which does not require transition metals or oxidants, signifies the role of such compounds in facilitating green chemistry approaches for synthesizing complex organic molecules, potentially useful in drug discovery and material science (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-2-19-15(18)6-5-14(17)16-8-7-13(21-11-9-16)12-4-3-10-20-12/h3-4,10,13H,2,5-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFYAESUGFPTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2838717.png)

![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2838719.png)

![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2838720.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2838723.png)

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2838725.png)

![1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2838731.png)

![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2838735.png)